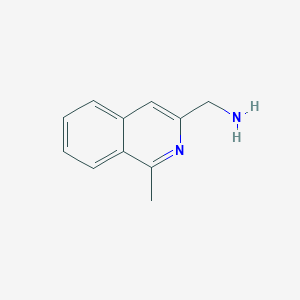

(1-Methylisoquinolin-3-yl)methanamine

Description

Properties

IUPAC Name |

(1-methylisoquinolin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-11-5-3-2-4-9(11)6-10(7-12)13-8/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVONDARQVSMQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C12)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727448 | |

| Record name | 1-(1-Methylisoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079651-21-0 | |

| Record name | 1-(1-Methylisoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Methylisoquinolin 3 Yl Methanamine

Reactions at the Amine Functional Group

The primary amine group (-CH₂NH₂) is a nucleophilic center and is expected to undergo a variety of classical amine reactions.

The lone pair of electrons on the nitrogen atom of the methanamine group makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, (1-Methylisoquinolin-3-yl)methanamine is expected to form the corresponding N-acylated products (amides). This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-((1-methylisoquinolin-3-yl)methyl)acetamide. The general reaction is as follows:

this compound + R-COCl → N-((1-Methylisoquinolin-3-yl)methyl)acetamide + HCl

Alkylation: Alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. bepls.comyoutube.com The reaction with alkyl halides (e.g., methyl iodide) can proceed sequentially. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. orgsyn.org Using a large excess of the amine can favor mono-alkylation, while an excess of the alkylating agent will drive the reaction towards the quaternary ammonium salt. orgsyn.org

| Reagent | Expected Product | Reaction Type |

| Acetyl chloride | N-((1-Methylisoquinolin-3-yl)methyl)acetamide | Acylation |

| Methyl iodide (excess) | (1-Methylisoquinolin-3-yl)methyl-trimethylammonium iodide | Exhaustive Alkylation |

Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmdpi.comscirp.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. scirp.org The reaction of this compound with an aldehyde or ketone would result in a new C=N double bond. ajrconline.orgrjptonline.org

For example, reacting this compound with benzaldehyde (B42025) in the presence of an acid catalyst would be expected to produce (E)-N-(benzylidene)-1-(1-methylisoquinolin-3-yl)methanamine. The reversibility of this reaction often requires the removal of water to drive it to completion. le.ac.uk

| Carbonyl Compound | Expected Imine/Schiff Base Product |

| Benzaldehyde | (E)-N-(benzylidene)-1-(1-methylisoquinolin-3-yl)methanamine |

| Acetone | N-((1-methylisoquinolin-3-yl)methyl)propan-2-imine |

The nitrogen atom of the amine group, as well as the nitrogen atom of the isoquinoline (B145761) ring, can act as Lewis bases and coordinate with metal ions to form metal complexes. The presence of two potential coordination sites allows for the possibility of acting as a bidentate ligand, forming stable chelate rings with transition metals. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. scirp.orgmdpi.com For instance, it could potentially form complexes with metals like copper(II), nickel(II), and zinc(II). scirp.org

| Metal Ion | Potential Complex Structure |

| Cu(II) | [Cu(this compound)₂]Cl₂ |

| Ni(II) | [Ni(this compound)₂]Cl₂ |

| Zn(II) | [Zn(this compound)₂]Cl₂ |

Reactions on the Isoquinoline Ring System

The isoquinoline ring is an aromatic system, but the presence of the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene (B151609) and influences the position of substitution.

In isoquinoline, electrophilic aromatic substitution generally occurs on the benzene ring portion, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. quimicaorganica.org The preferred positions for electrophilic attack are C5 and C8. quimicaorganica.org The presence of the 1-methyl group, an activating group, would further favor substitution on the benzene ring. The aminomethyl group at C3 is separated from the ring by a methylene (B1212753) bridge, so its electronic effect on the ring is primarily inductive and relatively weak. Therefore, electrophilic substitution reactions like nitration, halogenation, and sulfonation are expected to yield a mixture of 5- and 8-substituted products.

| Electrophilic Reagent | Expected Product(s) |

| HNO₃/H₂SO₄ | (1-Methyl-5-nitroisoquinolin-3-yl)methanamine and (1-Methyl-8-nitroisoquinolin-3-yl)methanamine |

| Br₂/FeBr₃ | (5-Bromo-1-methylisoquinolin-3-yl)methanamine and (8-Bromo-1-methylisoquinolin-3-yl)methanamine |

Nucleophilic aromatic substitution (SNA) on the isoquinoline ring is generally difficult and requires a good leaving group and/or activation by electron-withdrawing groups. The pyridine part of the isoquinoline ring is more susceptible to nucleophilic attack than the benzene part. Nucleophilic attack on isoquinoline itself preferentially occurs at the C1 position. quora.com In the case of this compound, the C1 position is already substituted. If a suitable leaving group were present on the ring, particularly at positions activated by the ring nitrogen (e.g., C1 or C3), nucleophilic substitution could be possible. However, without such activation, nucleophilic aromatic substitution on the unsubstituted ring is unlikely to occur under standard conditions. mdpi.comquora.comnih.gov

Oxidation and Reduction Pathways

The presence of multiple reactive sites—the isoquinoline nitrogen, the activated 1-methyl group, the aminomethyl group, and the aromatic ring system—allows for a range of oxidation and reduction reactions. The specific outcome of these reactions is highly dependent on the nature of the reagents and the reaction conditions employed.

Oxidation

Oxidation of this compound can selectively target the isoquinoline nitrogen, the aminomethyl group, or the 1-methyl group.

N-Oxidation: The nitrogen atom of the isoquinoline ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. acs.orgresearchgate.net The formation of the N-oxide increases the electron deficiency of the isoquinoline ring, which can influence its subsequent reactivity. thieme-connect.de In a study on the oxidation of various amine-containing molecules, a method for the selective N-oxidation of heteroaromatics in the presence of more nucleophilic aliphatic amines was developed using an in-situ protonation strategy. nih.gov

Oxidation of the Aminomethyl Group: The primary amine of the aminomethyl group can be oxidized to various functional groups. Mild oxidation may yield the corresponding imine or oxime, while more vigorous conditions can lead to the formation of a nitrile or a carboxylic acid. The oxidation of benzylic amines on heterocyclic rings to carbonyl compounds is a known transformation. researchgate.net For instance, manganese-based catalysts have been shown to be effective for the chemoselective oxidation of benzylic C-H bonds to ketones. nih.gov In the absence of a catalyst, stronger oxidants would be required. The oxidation of a primary amine to a carboxylic acid typically proceeds through an aldehyde intermediate, which is further oxidized. The conversion of a 3-methylisoquinoline (B74773) to isoquinoline-3-carboxylic acid has been achieved using selenium dioxide, suggesting that the aminomethyl group could potentially be oxidized to a carboxyl group under similar conditions, likely proceeding through an aldehyde intermediate. thieme-connect.de

Oxidation of the 1-Methyl Group: The 1-methyl group is activated by its position on the isoquinoline ring and can be oxidized. Selenium dioxide is a common reagent for the oxidation of methyl groups on azaarenes to aldehydes or carboxylic acids. thieme-connect.denih.gov For example, the oxidation of 4-bromo-1-methylisoquinoline (B35474) has been accomplished as part of a synthetic route to substituted isoquinoline-1-carboxaldehydes. nih.govresearchgate.net

The following table summarizes plausible oxidation reactions based on the reactivity of analogous compounds.

| Starting Material | Reagent/Conditions | Plausible Product(s) | Reference(s) |

| This compound | m-CPBA or H₂O₂ | This compound N-oxide | acs.orgresearchgate.netnih.gov |

| This compound | Mild oxidizing agent (e.g., MnO₂) | 1-(1-Methylisoquinolin-3-yl)methanimine | researchgate.netnih.gov |

| This compound | Strong oxidizing agent (e.g., KMnO₄) | 1-Methylisoquinoline-3-carboxylic acid | thieme-connect.de |

| This compound | Selenium dioxide (SeO₂) | 3-(Aminomethyl)isoquinoline-1-carbaldehyde | thieme-connect.denih.govresearchgate.net |

Interactive Data Table: Plausible Oxidation Reactions

| Reagent/Conditions | Plausible Product(s) |

| m-CPBA or H₂O₂ | This compound N-oxide |

| Mild oxidizing agent (e.g., MnO₂) | 1-(1-Methylisoquinolin-3-yl)methanimine |

| Strong oxidizing agent (e.g., KMnO₄) | 1-Methylisoquinoline-3-carboxylic acid |

| Selenium dioxide (SeO₂) | 3-(Aminomethyl)isoquinoline-1-carbaldehyde |

Reduction

Reduction of this compound can target the isoquinoline ring system.

Reduction of the Isoquinoline Ring: The isoquinoline ring can be reduced to a tetrahydroisoquinoline derivative under various conditions. Catalytic hydrogenation is a common method, and the choice of catalyst and conditions can influence the extent of reduction. nih.goviust.ac.ir For example, catalytic hydrogenation of isoquinoline in an acidic medium can selectively reduce the pyridine ring to furnish a 1,2,3,4-tetrahydroisoquinoline. iust.ac.ir More forcing conditions, such as high-pressure hydrogenation with a Raney nickel catalyst, can lead to the reduction of both the pyridine and benzene rings, yielding a decahydroisoquinoline. wikipedia.org

Reductive functionalization of isoquinolinium salts with formic acid as a terminal reductant has also been reported. nih.gov A dearomatization method for the hydrosilylation and reduction of bicyclic heterocycles, including isoquinolines, has been developed using photoirradiation in the presence of trifluoroacetic acid and triethylsilane. nih.gov

The following table summarizes plausible reduction reactions based on the reactivity of analogous compounds.

| Starting Material | Reagent/Conditions | Plausible Product(s) | Reference(s) |

| This compound | H₂, Pd/C, acidic medium | (1-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine | nih.goviust.ac.ir |

| This compound | H₂, Raney Ni, high pressure/temp | (1-Methyldecahydroisoquinolin-3-yl)methanamine | wikipedia.org |

| This compound | PhSiH₃, TFA, 300 nm photoirradiation | 1-Methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)methanamine | nih.gov |

Interactive Data Table: Plausible Reduction Reactions

| Reagent/Conditions | Plausible Product(s) |

| H₂, Pd/C, acidic medium | (1-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine |

| H₂, Raney Ni, high pressure/temp | (1-Methyldecahydroisoquinolin-3-yl)methanamine |

| PhSiH₃, TFA, 300 nm photoirradiation | 1-Methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)methanamine |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for the oxidation and reduction of this compound are not available, the mechanisms can be inferred from studies on related isoquinoline systems.

Mechanism of N-Oxidation: The oxidation of the isoquinoline nitrogen to an N-oxide by a peroxy acid is believed to proceed through a concerted mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and cleavage of the weak O-O bond of the peroxy acid. This process is generally accepted for the N-oxidation of azaaromatic compounds. acs.orgresearchgate.net The development of methods for the synthesis of isoquinoline N-oxides often involves intramolecular cyclization reactions, with proposed mechanisms involving intermediates that lead to the formation of the N-O bond. researchgate.netrsc.org

Mechanism of Ring Reduction: The catalytic hydrogenation of the isoquinoline ring involves the adsorption of the molecule onto the surface of the metal catalyst. Hydrogen atoms are then transferred to the ring in a stepwise manner. The regioselectivity of the reduction (i.e., preferential reduction of the pyridine or benzene ring) is influenced by the reaction conditions, particularly the acidity of the medium. iust.ac.ir In acidic conditions, protonation of the isoquinoline nitrogen activates the heterocyclic ring towards reduction.

Mechanistic studies on the hydrosilylation of isoquinolines suggest a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov Photoexcitation of the isoquinoline leads to the formation of a radical intermediate, which then participates in the reduction cascade.

Mechanism of Side-Chain Oxidation: The oxidation of the benzylic C-H bonds of the 1-methyl and 3-aminomethyl groups likely proceeds through a radical mechanism, especially when using metal catalysts or strong oxidants. researchgate.netnih.govmdpi.com The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical can then react with an oxygen source to form the oxidized product. For the aminomethyl group, oxidation to a carboxylic acid would involve the initial formation of an imine, followed by hydrolysis to an aldehyde, which is then further oxidized.

Spectroscopic and Advanced Structural Characterization Techniques for 1 Methylisoquinolin 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (1-methylisoquinolin-3-yl)methanamine. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon-¹³ (¹³C NMR) spectra, the connectivity of atoms can be meticulously mapped.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is anticipated to show distinct signals for the methyl, methanamine, and aromatic protons.

Methyl Protons (C1-CH₃): A singlet peak is expected around δ 2.5-3.0 ppm, characteristic of a methyl group attached to an aromatic ring. For instance, the methyl protons in 7-nitro-1-methyl-3,4-dihydroisoquinoline appear at δ 2.47 ppm. mdpi.com

Methanamine Protons (-CH₂NH₂): The methylene (B1212753) protons adjacent to the amino group would likely appear as a singlet around δ 3.9-4.5 ppm. The protons of the primary amine itself would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Isoquinoline (B145761) Ring Protons: The protons on the isoquinoline core will exhibit complex splitting patterns in the aromatic region (δ 7.0-9.0 ppm). The exact shifts and couplings depend on the electronic environment created by the methyl and methanamine substituents. In similar isoquinoline derivatives, aromatic protons are observed in this range. mdpi.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Methyl Carbon (C1-CH₃): The signal for the methyl carbon is expected in the upfield region, typically around δ 20-25 ppm. mdpi.com

Methanamine Carbon (-CH₂NH₂): The carbon of the aminomethyl group is anticipated to resonate around δ 40-50 ppm.

Isoquinoline Ring Carbons: The carbons of the isoquinoline ring will appear in the downfield region (δ 110-160 ppm). The quaternary carbons, such as C1 and C3, will have distinct chemical shifts. For example, in a derivative, the C1 carbon in a 1-methyl substituted dihydroisoquinoline was found at δ 162.5 ppm. mdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1-CH₃ | 2.5 - 3.0 (s, 3H) | 20 - 25 |

| -CH₂NH₂ | 3.9 - 4.5 (s, 2H) | 40 - 50 |

| -NH₂ | Variable (br s, 2H) | - |

| Isoquinoline-H | 7.0 - 9.0 (m) | 110 - 160 |

Data is predicted based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₁H₁₂N₂) is 172.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the loss of an alkyl radical. miamioh.edu For this compound, the most prominent fragmentation pathways are expected to be:

Loss of a hydrogen radical (H•): This would result in a fragment ion at m/z 171, [M-1]⁺, which is a common fragmentation for amines. miamioh.edu

α-cleavage with loss of the amino group: Cleavage of the C3-CH₂ bond would lead to the formation of a stable isoquinolinyl-methyl cation, though loss of the NH₂ radical is also possible.

Benzylic cleavage: The most likely primary fragmentation is the loss of a hydrogen atom from the methylene group to form a stable iminium cation at m/z 171. Subsequent fragmentation could involve the loss of HCN from the isoquinoline ring.

Loss of the methyl group: Cleavage of the C1-CH₃ bond could result in a fragment at m/z 157.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the structure. For instance, HRMS was used to confirm the composition of a tricyclic isoquinoline derivative. mdpi.com

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 172 | [C₁₁H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₁H₁₁N₂]⁺ | Loss of H• from the methanamine group |

| 157 | [C₁₀H₉N₂]⁺ | Loss of •CH₃ from the C1 position |

| 143 | [C₁₀H₇N]⁺ | Loss of •CH₂NH₂ from the C3 position |

| 128 | [C₉H₆N]⁺ | Loss of HCN from the m/z 157 fragment |

Data is predicted based on general fragmentation patterns of amines and isoquinolines.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl and aromatic groups, and C=N and C=C bonds of the isoquinoline ring.

N-H Stretching: Primary amines typically exhibit two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com A broad absorption in this region can also indicate hydrogen bonding. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine (NH₂) typically appears in the range of 1590-1650 cm⁻¹. wpmucdn.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring will produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aminomethyl group is expected to be found in the 1000-1200 cm⁻¹ range.

DFT studies on isoquinoline have aided in the assignment of its vibrational bands. nih.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (NH₂) | Bending (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | < 3000 |

| Isoquinoline Ring (C=C, C=N) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1200 |

Data is predicted based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method provides precise bond lengths, bond angles, and conformational details, which are crucial for understanding the molecule's properties and interactions.

While no crystal structure for this compound has been reported, studies on related isoquinoline derivatives have demonstrated the power of this technique. mdpi.commdpi.com For example, the crystal structure of 1-(isoquinolin-3-yl)azetidin-2-one revealed a nearly flat conformation. mdpi.com Similarly, the structures of tetrahydroisoquinoline alkaloids have been confirmed by X-ray diffraction, providing detailed information about their stereochemistry. mdpi.com

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive proof of its structure. The analysis would reveal the planarity of the isoquinoline ring system and the orientation of the methyl and methanamine substituents. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine, that govern the crystal packing. Such structural insights are vital for rational drug design and materials science applications. nih.gov

Theoretical and Computational Studies of 1 Methylisoquinolin 3 Yl Methanamine

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

While general molecular docking studies have been performed on various isoquinoline (B145761) derivatives, targeting a range of biological entities, specific molecular docking simulations for (1-Methylisoquinolin-3-yl)methanamine are not described in the currently available literature. The potential of this compound as a ligand for any specific biological target remains to be computationally explored and validated.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and various molecular properties of a compound. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

DFT studies have been conducted on a variety of quinoline (B57606) and isoquinoline derivatives to understand their electronic properties. rsc.orgnih.gov These studies often calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for assessing the molecule's electron-donating and accepting capabilities. However, specific DFT calculations detailing the electronic structure of this compound are not found in the public domain.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with other molecules, such as a biological receptor. This technique is invaluable for understanding the kinetics and thermodynamics of binding.

MD simulations have been employed to study the stability of protein-ligand complexes involving quinoline-based inhibitors. nih.gov These simulations can reveal how a ligand adapts within a binding site and the key interactions that stabilize the complex. At present, there are no published MD simulation studies specifically focused on this compound to analyze its conformational landscape or binding kinetics with any target.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of a molecule and to explore potential reaction pathways. This can be achieved through the analysis of the molecule's electronic properties (e.g., electrostatic potential maps, frontier molecular orbitals) and by calculating the energy barriers of potential reactions.

While machine learning approaches and DFT calculations have been used to predict the reactivity of organic molecules in general, specific computational predictions regarding the reactivity and potential reaction pathways of this compound have not been reported in the scientific literature. rsc.org

Structure Activity Relationship Sar Studies of 1 Methylisoquinolin 3 Yl Methanamine Derivatives

Systematic Structural Modifications and their Impact on Biological Activity

Systematic modification of the isoquinoline (B145761) core has been a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. Research on various isoquinoline derivatives reveals that even minor structural changes can lead to significant differences in biological effects.

The position and electronic nature of substituents on the isoquinoline ring play a pivotal role in determining the biological activity of its derivatives. Studies on different classes of isoquinoline compounds consistently demonstrate that the type of substituent (electron-donating or electron-withdrawing) and its location can drastically alter the compound's interaction with its biological target.

For instance, in a study on quinolinone-based thiosemicarbazones, it was observed that substitutions at various positions significantly impacted their anti-tuberculosis activity. While methyl groups (electron-donating) at positions 6 and 8 slightly decreased biological activity, the introduction of electron-withdrawing groups like chlorine (Cl) and bromine (Br) led to a considerable increase in activity. nih.gov This suggests that the electronic properties of the substituents are a key determinant of the compound's efficacy. The increased activity with electron-withdrawing groups is attributed to a reduction in molecular electronegativity and an increase in molecular volume, which may enhance binding to the target enzyme. nih.gov

Similarly, research on pyrimido-isoquinolin-quinone derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) highlighted the importance of steric and electronic properties. nih.gov The antibacterial activity of these derivatives was found to be explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.govnih.gov

The following table summarizes the effect of different substituents on the anti-tuberculosis activity of some quinolinone-based thiosemicarbazones, illustrating the impact of electronic properties.

| Compound | Substituent at R1 | Substituent at R2 | Biological Activity (MIC µg/mL) |

| 11a | H | H | 1.50 |

| 11b | 6-CH3 | H | 1.75 |

| 11c | 8-CH3 | H | 1.80 |

| 11d | 6-Cl | H | 0.75 |

| 11e | 6-Br | H | 0.70 |

| Data sourced from a study on quinolinone-based thiosemicarbazones against M. tuberculosis. nih.gov |

Stereochemistry is a critical factor in the biological activity of many chiral compounds, as stereoisomers can exhibit different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are chiral and can interact differently with each enantiomer or diastereomer of a chiral drug.

While specific stereochemical studies on (1-Methylisoquinolin-3-yl)methanamine were not found, the general principles of stereospecificity are well-established for related heterocyclic compounds. For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the synthesis and testing of enantiomerically pure compounds are often necessary to fully understand their SAR.

Rigidification is a drug design strategy that involves incorporating flexible molecules into a more rigid structure. This can be achieved by introducing rings or other rigid functional groups. The goal of rigidification is to lock the molecule into its active conformation, which can lead to increased potency and selectivity. By reducing the number of possible conformations, the likelihood of the molecule adopting the specific shape required for binding to its target is increased, while interactions with other receptors that could cause side effects are minimized.

This strategy has been successfully applied to various classes of compounds. For example, in the development of inhibitors for proteolytic enzymes, rigidifying a flexible peptide by linking two residues to form a macrocyclic ring resulted in a 400-fold increase in activity. While specific examples for this compound are not available, this principle is broadly applicable in drug design and could be a valuable approach for optimizing the selectivity of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR studies have been performed on various isoquinoline derivatives, providing valuable insights into the structural requirements for their biological activities. nih.govjapsonline.comresearchgate.net

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be classified into several categories, including:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, number of atoms).

Topological descriptors: Describing the connectivity of atoms in the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Characterizing the electronic properties (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Related to the molecule's lipophilicity (e.g., logP).

In a QSAR study of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, it was found that polarization, dipole moment, lipophilicity, and energy parameters had the most significant effect on antioxidant activity. researchgate.net Another QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for anti-tuberculosis activity. nih.gov

Once the descriptors are calculated, statistical methods are used to develop a mathematical model that correlates these descriptors with the biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.

The predictive power of the developed QSAR model must be rigorously validated. This is typically done using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (Q²), assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a good predictive model.

For example, a QSAR model developed for quinolinone-based thiosemicarbazones showed good statistical parameters (R² = 0.83, F = 47.96) and was validated using leave-one-out cross-validation, leave-many-out cross-validation, and other methods, suggesting a high predictive ability. nih.gov Similarly, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives yielded models with high correlation coefficients (r² = 0.938 for CoMFA and 0.895 for CoMSIA), which were then used to design new, more active compounds. nih.gov

The following table presents the statistical validation parameters for a QSAR model developed for quinolinone-based thiosemicarbazones.

| Validation Parameter | Value |

| R² | 0.83 |

| Q²LOO | > 0.5 |

| Q²LMO | > 0.5 |

| a(R²) | 0.1367 |

| a(Q²) | -0.2774 |

| Data sourced from a QSAR study on quinolinone-based thiosemicarbazones. nih.gov |

Interpretation of QSAR Models for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, offering a mathematical bridge between the structural properties of molecules and their biological activities. nih.gov For derivatives of this compound, the interpretation of these models provides a clear, actionable roadmap for the rational design of new, more potent, and selective compounds. This process moves beyond trial-and-error synthesis, allowing for a focused and efficient lead optimization process. researchgate.net

The primary output of many 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are contour maps. nih.gov These maps visualize the regions around an aligned set of molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to either increase or decrease biological activity. mdpi.com

Interpreting Steric Contour Maps:

Steric contour maps highlight regions where the size and shape of the substituents are critical. Typically, these maps use a color-coding system:

Green Contours: Indicate regions where bulky or sterically favorable groups are predicted to enhance biological activity. For the rational design of this compound derivatives, a green contour near a specific position on the isoquinoline ring or the methylamine (B109427) side chain would suggest that introducing larger substituents at that point could lead to improved target engagement. This might be due to better filling of a hydrophobic pocket in the target protein.

Yellow Contours: Represent areas where steric bulk is detrimental to activity. If a yellow contour appears near a substituent, it signals that smaller, less bulky groups are preferred. This could be due to steric hindrance, preventing the molecule from adopting the optimal binding conformation.

Interpreting Electrostatic Contour Maps:

Electrostatic maps guide the placement of charged or polarized groups:

Blue Contours: Signify regions where positive electrostatic potential is favorable. Introducing electropositive groups (e.g., protonated amines, electron-donating groups) in these areas is predicted to increase activity, likely by forming favorable ionic or hydrogen bond interactions with an electron-rich region of the target.

Red Contours: Indicate that negative electrostatic potential is preferred. The introduction of electronegative atoms (e.g., oxygen, nitrogen) or electron-withdrawing groups in these regions can lead to enhanced activity through interactions with electropositive sites on the target. For instance, a red contour near the amine of the methanamine group might suggest that derivatives with enhanced hydrogen bond acceptor capabilities at that position would be beneficial. mdpi.com

Interpreting Hydrophobic and Hydrogen Bond Contour Maps:

CoMSIA models provide additional insights into other physicochemical properties:

Hydrophobic Maps: Similar to steric maps, these indicate where hydrophobic (lipophilic) or hydrophilic groups would be advantageous. Orange contours might suggest that adding lipophilic groups would enhance binding, while white or purple contours could indicate a preference for hydrophilic groups.

Hydrogen Bond Donor/Acceptor Maps: These are crucial for identifying key interactions. Cyan contours, for example, may highlight areas where hydrogen bond donors are favored, while magenta contours can point to regions where hydrogen bond acceptors would improve activity.

From Interpretation to Rational Design:

The true power of QSAR lies in the integration of these interpretations to design novel molecules with predicted high activity before their synthesis. imist.ma For example, if a QSAR model for a series of this compound derivatives showed a large green (sterically favored) and orange (hydrophobically favored) contour near the C-6 position of the isoquinoline ring, a medicinal chemist would be guided to synthesize derivatives with bulky, lipophilic substituents at this position, such as a phenyl or tert-butyl group. Conversely, if a yellow (sterically disfavored) and red (electronegatively favored) contour were present near the methyl group at C-1, the rational approach would be to replace it with a smaller, more electron-rich group.

This data-driven approach allows for the systematic exploration of chemical space, prioritizing the synthesis of compounds with the highest probability of success. It minimizes the resources spent on synthesizing derivatives that are unlikely to be active, thereby accelerating the drug discovery pipeline. mdpi.com

Detailed Research Findings

Similarly, studies on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) have utilized CoMFA and CoMSIA models to generate contour maps that informed the design of novel inhibitors. mdpi.com The models indicated that introducing small hydrophobic and hydrogen-bonding donor groups in specific regions, and bulky, hydrophilic groups in others, would enhance inhibitory activity. mdpi.com This led to the design of new derivatives with predicted higher activity, which was subsequently confirmed through molecular docking simulations. mdpi.com

These examples demonstrate the utility of interpreting QSAR models for the rational design of new, potent molecules, a strategy that would be directly applicable to the optimization of this compound derivatives.

Data Tables

To illustrate the type of data that would be used to build and interpret a QSAR model for this compound derivatives, the following hypothetical data tables are presented.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound ID | R1-Substituent (at C-1) | R6-Substituent (at C-6) | Biological Activity (IC50, nM) |

| 1 | -CH3 | -H | 550 |

| 2 | -H | -H | 800 |

| 3 | -CH3 | -Cl | 250 |

| 4 | -CH3 | -OCH3 | 400 |

| 5 | -CF3 | -H | 75 |

| 6 | -CH3 | -Ph | 150 |

| 7 | -CH2CH3 | -H | 600 |

This table showcases how systematic modifications to the core structure of this compound would be correlated with changes in biological activity. For instance, the data suggests that an electron-withdrawing group at C-1 (like in compound 5) or a bulky, lipophilic group at C-6 (compound 6) might enhance activity.

Table 2: Hypothetical QSAR Descriptor Data for Selected Derivatives

| Compound ID | Steric Descriptor (e.g., Molar Refractivity) | Electronic Descriptor (e.g., Hammett Constant) | Lipophilicity Descriptor (logP) | Predicted Activity (pIC50) |

| 1 | 5.65 | 0.00 | 2.1 | 6.26 |

| 3 | 6.03 | 0.23 | 2.8 | 6.60 |

| 5 | 5.02 | 0.54 | 2.9 | 7.12 |

| 6 | 25.36 | -0.01 | 4.0 | 6.82 |

This table illustrates the types of calculated molecular descriptors that form the basis of a QSAR model. These descriptors quantify the steric, electronic, and lipophilic properties of the substituents, which are then correlated with the observed biological activity to generate a predictive mathematical model.

Investigations into the Biological Activity and Mechanistic Pharmacology of 1 Methylisoquinolin 3 Yl Methanamine Analogs

Exploration of Molecular Targets and Binding Mechanisms

The therapeutic potential of (1-Methylisoquinolin-3-yl)methanamine analogs is intrinsically linked to their ability to interact with specific molecular targets within the cell. Research into these interactions has focused on several key areas, including enzyme inhibition and receptor binding, to elucidate the mechanisms that underpin their biological effects.

Enzyme Inhibition Studies (e.g., Kinases, PARPs)

The inhibition of enzymes that are critical for disease progression is a key strategy in drug discovery. Analogs of this compound, belonging to the broader class of isoquinolines and related heterocycles, have been investigated for their potential to inhibit various enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs).

Kinase Inhibition: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is frequently implicated in cancer and inflammatory diseases. Several isoquinoline (B145761) and quinazoline-based compounds have been identified as potent kinase inhibitors. For instance, a class of 6-arylquinazolin-4-amines has been reported as remarkably selective inhibitors of cdc2-like kinases (Clk1, Clk4) and Dyrk1A, with some analogs exhibiting potencies in the nanomolar range. nih.gov Another study focused on the optimization of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular diseases. nih.gov These findings suggest that the isoquinoline scaffold can be a valuable starting point for the design of selective kinase inhibitors. The general principle of kinase inhibition by these small molecules involves competitive binding at the ATP-binding site of the enzyme. nih.govmit.edu

PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, and their inhibition is a validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations. semanticscholar.orgnih.govnih.gov While specific studies on this compound analogs as PARP inhibitors are not prevalent, research on other heterocyclic scaffolds provides a basis for potential exploration. For example, novel inhibitors based on a 1H-thieno[3,4-d]imidazol-4(5H)-one scaffold have demonstrated potent PARP-1 inhibitory activity. semanticscholar.org The mechanism of these inhibitors involves binding to the catalytic domain of PARP, competing with NAD+, and trapping the enzyme on DNA, which leads to cell death in cancer cells with compromised DNA repair capabilities. nih.govyoutube.com

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of a test compound to displace the radiolabeled ligand is measured, providing an indication of its binding affinity. While specific receptor binding data for this compound analogs are not widely published, the general methodology is well-established for various G-protein coupled receptors (GPCRs) and other receptor types. Such studies would be crucial to identify and characterize the direct molecular targets of these analogs and to understand their pharmacological profiles.

Modulation of Cellular Pathways (e.g., Wnt signaling, JAK/STAT, mTOR)

The biological effects of small molecules are often the result of their modulation of complex cellular signaling pathways. Dysregulation of pathways such as Wnt, JAK/STAT, and mTOR is a hallmark of many diseases, making them attractive targets for therapeutic intervention.

Wnt Signaling: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. nih.govenamine.netrndsystems.com Modulation of this pathway can occur at multiple levels, from inhibiting the secretion of Wnt ligands to blocking the downstream transcriptional activity of β-catenin. imrpress.com While direct evidence for the modulation of the Wnt pathway by this compound analogs is limited, natural products containing other heterocyclic systems have been shown to inhibit Wnt signaling. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a critical role in immunity and cell proliferation. mdpi.comnih.govnih.govfrontiersin.org Inhibition of this pathway is a therapeutic strategy for autoimmune diseases and cancers. mdpi.combmmj.org Phytochemicals with diverse structures have been shown to inhibit the JAK/STAT pathway through various mechanisms, including the inhibition of JAK phosphorylation and the prevention of STAT dimerization and nuclear translocation. mdpi.comnih.gov

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, metabolism, and survival. mdpi.comnih.govnih.gov The mTOR signaling pathway is frequently hyperactivated in cancer, making it a key therapeutic target. mdpi.comnih.gov mTOR functions in two distinct complexes, mTORC1 and mTORC2. nih.govnih.gov While rapamycin and its analogs are well-known allosteric inhibitors of mTORC1, a newer generation of ATP-competitive mTOR inhibitors that target the kinase domain of mTOR can inhibit both mTORC1 and mTORC2. mit.edu Quinoline (B57606) and quinazoline (B50416) scaffolds have been identified as "privileged" structures for binding to the ATP site of kinases, including those in the PI3K/mTOR pathway. mit.edu

In Vitro Biological Assays in Mechanistic Contexts

To understand the functional consequences of molecular interactions, a variety of in vitro biological assays are employed. These assays provide crucial information on the efficacy of compounds in a cellular context and can help to elucidate their mechanisms of action.

Cell-Based Assays for Target Engagement

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug development. Cellular target engagement assays provide this crucial information. researchgate.netnih.gov One common method is the cellular thermal shift assay (CETSA), which measures the change in the thermal stability of a protein upon ligand binding. researchgate.net Other methods can involve monitoring downstream signaling events or using chemical probes in proximity ligation assays to visualize binding to specific proteins. nih.gov Such assays would be essential to validate the molecular targets of this compound analogs identified in biochemical screens.

Antimicrobial Activity Evaluations (e.g., antibacterial, antifungal, anti-protozoal)

Isoquinoline and quinoline derivatives have a long history of investigation for their antimicrobial properties.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of isoquinoline and quinoline analogs against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govmdpi.comnih.govmdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a standard measure of antibacterial activity.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinolineaminoethanols | S. aureus | <32 | nih.gov |

| Quinolineaminoethanols | E. faecalis | <32 | nih.gov |

| Quinolineaminoethanols | E. coli | <32 (for some analogs) | nih.gov |

| Isoquinoline Alkaloids | S. aureus | 1 - 4 | mdpi.com |

| 7-Methoxyquinoline Derivatives | E. coli | 7.812 | nih.gov |

Antifungal Activity: Fungal infections, particularly those caused by Candida and Cryptococcus species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Analogs of the quinoline-containing antimalarial drug mefloquine (B1676156) have shown potent antifungal activity. nih.gov The evaluation of these compounds often involves determining their MIC and minimum fungicidal concentration (MFC).

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Mefloquine Analogs (erythro) | C. neoformans | 1 | nih.gov |

| Mefloquine Analogs (erythro) | C. albicans | 4 | nih.gov |

| Mefloquine Analogs (threo) | C. neoformans | 2 | nih.gov |

| Mefloquine Analogs (threo) | C. albicans | 8 | nih.gov |

| 3-Hydrazinoquinoxaline-2-thiol | Candida spp. | Variable, often effective | nih.gov |

Anti-protozoal Activity: Protozoal infections, such as those caused by Entamoeba histolytica, Giardia lamblia, and Plasmodium falciparum, remain a major global health concern. nih.govnih.govmdpi.commdpi.comresearchgate.net Quinolines, most notably chloroquine, have been mainstays in the treatment of malaria. Synthetic efforts continue to explore quinoline and related heterocyclic structures for new and improved anti-protozoal agents. For instance, derivatives of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone have demonstrated promising activity against E. histolytica and P. falciparum. researchgate.net

Antiproliferative Activity in Cell Lines

A significant area of investigation for isoquinoline analogs has been their potential as anticancer agents. Studies have demonstrated that various derivatives can inhibit the proliferation of a range of cancer cell lines.

A series of phenylaminoisoquinolinequinones, which are structurally related to the core isoquinoline framework, have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. The insertion of phenylamino (B1219803) groups at the quinone nucleus of 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone resulted in a notable increase in antiproliferative effects. nih.gov Some of these compounds exhibited higher potency than the standard reference drug, etoposide. nih.gov The antiproliferative activity was found to be dependent on the position and electronic properties of the substituent on the phenylamino group. nih.govnih.gov

Table 1: Antiproliferative Activity of Phenylaminoisoquinolinequinone Analogs

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3b | AGS (gastric) | < 1 |

| SK-MES-1 (lung) | < 1 | |

| J82 (bladder) | < 1 | |

| 4b | AGS (gastric) | < 1 |

| SK-MES-1 (lung) | < 1 | |

| J82 (bladder) | < 1 | |

| 7b | AGS (gastric) | < 1 |

| SK-MES-1 (lung) | < 1 | |

| J82 (bladder) | < 1 | |

| 5a | AGS (gastric) | 1-10 |

| SK-MES-1 (lung) | 1-10 | |

| J82 (bladder) | 1-10 |

Data sourced from a study on phenylaminoisoquinolinequinones. nih.gov

Similarly, novel spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif have demonstrated significant viability reduction in various cancer cell lines, including colorectal, pancreatic, skin, lung, prostate, and cervical adenocarcinomas. benthamscience.com Furthermore, certain isoquinoline derivatives have been shown to inhibit inhibitor of apoptosis proteins (IAPs), which are often overexpressed in cancer cells. nih.gov Two such derivatives, B01002 and C26001, effectively inhibited the proliferation of the SKOV3 ovarian cancer cell line with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov

Other related heterocyclic structures have also shown promise. For instance, novel 1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one analogs, which share a core structure with some isoquinoline alkaloids, displayed impressive activity against human lung cancer cell lines A549, H838, and H1299. nih.gov

Other Relevant Biological Modulations (e.g., anti-inflammatory, neuroprotection)

Beyond their antiproliferative effects, isoquinoline analogs have been investigated for other important biological activities, notably anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity: Isoquinoline alkaloids have been recognized for their anti-inflammatory properties. nih.govnih.gov For example, certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov Specifically, compounds HSR1101, HSR1102, and HSR1103 potently inhibited the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov HSR1101 also reversed the LPS-suppressed levels of the anti-inflammatory cytokine IL-10. nih.gov The anti-inflammatory effects of these compounds are linked to the inhibition of the MAPKs/NF-κB signaling pathway. nih.gov Similarly, novel spirooxindole-3,3'-pyrrolines with an isoquinoline moiety displayed significant anti-inflammatory properties. benthamscience.com

Neuroprotective Activity: The neuroprotective potential of isoquinoline alkaloids is another area of active research. rsc.orgmdpi.com These compounds can exert their effects through various mechanisms, including the regulation of Ca2+ and K+ channels, inhibition of neuroinflammation, reduction of oxidative stress, and regulation of autophagy. mdpi.com For instance, tetrandrine, an isoquinoline alkaloid, has been shown to provide neuroprotective effects after traumatic brain injury in mice by reducing oxidative damage and promoting autophagy. mdpi.com Other isoquinoline alkaloids like nuciferine (B1677029) protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes. mdpi.com Analogs of other nitrogen-containing heterocycles have also demonstrated neuroprotective properties. For example, a cholecystokinin (B1591339) analogue was shown to protect dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov

Mechanistic Studies of Observed Biological Effects

Understanding the mechanisms by which this compound analogs exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their cellular uptake, interactions with macromolecules, and effects on signaling pathways.

Investigation of Cellular Uptake and Distribution in Research Models

The ability of a compound to enter cells is fundamental to its biological activity. Studies on isoquinoline derivatives have utilized liposomes for targeted delivery to tumor cells. nih.gov For instance, a novel isoquinoline derivative, referred to as Compound 2, was encapsulated in transferrin-conjugated liposomes (Tf-LP-Compound 2) to enhance its uptake by cancer cells that overexpress the transferrin receptor. nih.govplos.orgplos.org Flow cytometry and confocal microscopy confirmed the cellular internalization of these liposomes in HeLa and HepG2 cells. nih.govplos.org The uptake of Tf-LP-Compound 2 by HeLa cells was significantly higher (13.14% of cells) compared to non-targeted liposomes (1.61% of cells), and this uptake could be inhibited by free transferrin, demonstrating receptor-mediated endocytosis. nih.gov

Studies on Interactions with Biological Macromolecules

The biological activity of isoquinoline alkaloids often stems from their interaction with key biological macromolecules such as proteins and nucleic acids. nih.gov

Interaction with Proteins: Many isoquinoline alkaloids are known to bind to functional proteins, which is a critical step in their mechanism of action. nih.gov The binding of these small molecules to proteins can modulate their function and is a key aspect of drug action. nih.gov For example, some isoquinoline derivatives have been investigated as inhibitors of Rho-kinase, a protein involved in various cellular processes. google.com Additionally, certain isoquinoline derivatives have been designed to antagonize Inhibitor of Apoptosis Proteins (IAPs) by binding to their BIR2 domain. nih.gov

Interaction with DNA: Nucleic acids are another important target for isoquinoline alkaloids, particularly in the context of their antitumor activity. nih.govnih.gov These compounds can interact with DNA through various modes, including intercalation and electrostatic binding. nih.gov The binding of isoquinoline alkaloids to DNA can disrupt processes like replication and transcription, ultimately leading to cell death. nih.gov Thermodynamic studies using techniques like isothermal titration calorimetry and differential scanning calorimetry have been employed to characterize the binding of these alkaloids to DNA, providing insights into the forces driving these interactions. nih.gov

Analysis of Downstream Signaling Pathways

The interaction of isoquinoline analogs with their molecular targets can trigger a cascade of downstream signaling events that ultimately determine the cellular response.

Several key signaling pathways are modulated by isoquinoline alkaloids. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent examples. nih.govnih.gov The MAPK family, which includes ERK, JNK, and p38-MAPKs, regulates fundamental cellular processes like proliferation and apoptosis. nih.gov Isoquinoline alkaloids have been shown to influence these pathways, contributing to their anticancer effects. nih.govnih.gov For instance, the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives in microglial cells are mediated by the inhibition of the MAPKs/NF-κB pathway. nih.gov Similarly, chelidonine, another isoquinoline alkaloid, inhibits inflammatory responses by suppressing the TLR4/NF-κB signaling pathway. nih.gov The anticancer effects of isoquinolines are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy by modulating these and other signaling pathways. nih.govnih.gov

1 Methylisoquinolin 3 Yl Methanamine As a Synthetic Building Block and Scaffold

Utility in Complex Molecule Synthesis

The bifunctional nature of (1-Methylisoquinolin-3-yl)methanamine, possessing both a nucleophilic primary amine and a modifiable isoquinoline (B145761) core, allows for its integration into a variety of complex molecular structures. The primary amine serves as a key handle for a wide range of chemical transformations, enabling the formation of amides, sulfonamides, ureas, and secondary or tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, and alkylating agents, respectively. These reactions are fundamental in the assembly of larger, more intricate molecules.

The isoquinoline ring system itself can participate in various chemical reactions. For instance, the nitrogen atom can be quaternized, and the aromatic rings can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. The methyl group at the C-1 position can also potentially be functionalized. This multi-faceted reactivity allows for the strategic and sequential introduction of different functional groups and molecular fragments, facilitating the construction of complex target molecules.

Research on related aminomethyl-substituted N-heterocycles has demonstrated their utility in building complex structures. For example, aminomethylated 8-hydroxyquinolines are synthesized via the Mannich reaction and serve as precursors to a variety of derivatives. mdpi.com Similarly, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines has been developed, and these compounds have been used as scaffolds for further chemical exploration. nih.govacs.org While specific examples detailing the use of this compound in the synthesis of named complex natural products or drugs are not abundant in the literature, its structural motifs are present in various biologically active compounds.

The following table illustrates the potential of this compound as a building block by showcasing a series of hypothetical, yet chemically feasible, transformations to create more complex derivatives.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Benzoyl chloride | Acylation | N-((1-Methylisoquinolin-3-yl)methyl)benzamide |

| This compound | Dansyl chloride | Sulfonylation | N-((1-Methylisoquinolin-3-yl)methyl)-5-(dimethylamino)naphthalene-1-sulfonamide |

| This compound | Phenyl isocyanate | Addition | 1-((1-Methylisoquinolin-3-yl)methyl)-3-phenylurea |

| This compound | 2-Bromoacetophenone | N-Alkylation | 1-(1-Methylisoquinolin-3-yl)-N-(2-oxo-2-phenylethyl)methanamine |

These examples underscore the facility with which the this compound scaffold can be elaborated into a diverse array of more complex structures, each with potentially unique chemical and biological properties.

Applications in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. organic-chemistry.org The structure of this compound is ideally suited for application in combinatorial library generation. The primary amine functions as a versatile attachment point for a wide variety of building blocks, allowing for the creation of a large and diverse set of derivatives from a common scaffold.

The generation of isoquinoline-based combinatorial libraries has been a subject of significant interest, with various synthetic strategies developed to produce collections of these valuable heterocyclic compounds. organic-chemistry.orgnih.gov These methods often take advantage of a key functional group on the isoquinoline core to introduce diversity. In the case of this compound, the aminomethyl group is the key.

A typical approach to library generation using this scaffold would involve parallel synthesis, where the starting amine is reacted with a collection of different reagents in separate reaction vessels. For example, a library of amides could be generated by reacting this compound with a diverse set of carboxylic acids or their activated derivatives. Similarly, a library of sulfonamides could be synthesized using a variety of sulfonyl chlorides.

The table below outlines a hypothetical combinatorial library generated from this compound and a small selection of acylating and sulfonylating agents.

| Scaffold | Reagent Set 1 (Acyl Chlorides) | Reagent Set 2 (Sulfonyl Chlorides) |

| This compound | Acetyl chloride | Methanesulfonyl chloride |

| Propionyl chloride | Benzenesulfonyl chloride | |

| Cyclopropanecarbonyl chloride | p-Toluenesulfonyl chloride | |

| 4-Chlorobenzoyl chloride | 4-Nitrobenzenesulfonyl chloride |

This systematic approach allows for the creation of hundreds or even thousands of distinct compounds from a single, readily accessible scaffold. The resulting libraries of this compound derivatives can then be screened for biological activity, leading to the identification of new lead compounds for drug development or molecules with other desirable properties. The use of solid-phase synthesis techniques, where the isoquinoline scaffold is attached to a resin, can further streamline the process of library generation and purification. google.com

Design and Synthesis of Functional Probes

Functional probes are molecules designed to study biological systems by reporting on a specific event or the presence of a particular analyte. These probes often consist of a recognition element, which binds to the target of interest, a signaling unit (e.g., a fluorophore or a radioisotope), and a linker connecting the two. The this compound scaffold provides a robust framework for the design and synthesis of such functional probes.

The primary amine of this compound is a convenient site for the attachment of various reporter groups. For instance, fluorescent dyes containing reactive functional groups like isothiocyanates, succinimidyl esters, or sulfonyl chlorides can be readily coupled to the amine to create fluorescent probes. The isoquinoline moiety itself possesses inherent fluorescence, which could potentially be modulated upon binding to a target, forming the basis of a sensor.

Furthermore, the isoquinoline core can be designed or modified to act as the recognition element. The specific substitution pattern on the isoquinoline ring can be tailored to achieve selective binding to a biological target, such as an enzyme active site or a receptor. The synthesis of libraries of isoquinoline derivatives, as discussed in the previous section, is a powerful strategy for discovering new recognition elements. nih.govrsc.org

Below is a table illustrating the conceptual design of functional probes based on the this compound scaffold.

| Probe Component | Role | Example Moiety to be Attached to this compound |

| Signaling Unit | Provides a detectable signal | Fluorescein isothiocyanate (FITC) |

| Biotin | ||

| 18F-containing prosthetic group for PET imaging | ||

| Recognition Element | Binds to the biological target | Pharmacophore known to bind a specific enzyme |

| Metal-chelating group | ||

| Linker | Connects the signaling and recognition units | Polyethylene glycol (PEG) chain |

| Simple alkyl chain |

The synthesis of such probes would involve the strategic functionalization of the this compound core. For example, a fluorescent probe could be synthesized by reacting the primary amine with a fluorescent dye. If the isoquinoline itself is not the recognition element, a known pharmacophore could be attached to another position on the ring system, or the methyl group at C-1 could be functionalized for this purpose. The versatility of the this compound scaffold makes it a valuable platform for the development of novel functional probes for chemical biology research and diagnostic applications.

Future Directions and Research Opportunities

Emerging Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives is a well-established area of organic chemistry, with classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being foundational. pharmaguideline.comwikipedia.orgresearchgate.net However, modern synthetic chemistry is continually evolving, with a focus on efficiency, sustainability, and the ability to generate diverse molecular libraries.

Future synthetic strategies for (1-Methylisoquinolin-3-yl)methanamine and its analogs could involve:

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C-H functionalization of the isoquinoline core could provide novel and efficient pathways to substituted derivatives. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methods for the key steps in the synthesis of this compound could enable rapid and automated production of analog libraries for screening.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. The development of novel MCRs to build the substituted isoquinoline scaffold could significantly accelerate the discovery of new bioactive derivatives.

Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity and milder reaction conditions. Exploring biocatalytic routes, for instance, in the reduction of a nitrile or imine precursor to the final amine, could be a sustainable approach.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| C-H Activation | Atom economy, reduced steps | Regioselectivity control, catalyst cost |

| Flow Chemistry | Scalability, safety, automation | Initial setup cost, potential for clogging |

| Multicomponent Reactions | High efficiency, complexity generation | Finding suitable reaction conditions |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability |

Novel Biological Target Identification

The isoquinoline framework is present in compounds targeting a wide range of biological entities, including enzymes and receptors. semanticscholar.orgnih.gov Identifying the specific biological targets of this compound is a crucial step in understanding its potential therapeutic applications.

Future research in this area will likely involve:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) can rapidly identify potential protein interactions.

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to observe its effect on disease-relevant phenotypes. Subsequent target deconvolution studies would then be required to identify the molecular target responsible for the observed effect.

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule within a complex biological sample, such as a cell lysate.

Target-Based Virtual Screening: If a hypothesized target is considered, computational docking studies can predict the binding affinity of this compound to the target protein.

Given the reported activities of related isoquinoline derivatives, potential target classes for investigation could include those involved in cancer, infectious diseases, and neurological disorders. chemimpex.comdrugdiscoverytoday.com

Advanced Computational and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery. nih.govnih.govbiorxiv.orgfrontiersin.org For a compound like this compound, these approaches can accelerate the design-synthesize-test-analyze cycle.

Key computational and machine learning applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of analogs, QSAR models can be built to correlate specific structural features with biological activity, guiding the design of more potent compounds. drugdiscoverytoday.com

Molecular Docking and Dynamics Simulations: These methods can predict how this compound and its derivatives bind to specific protein targets at the atomic level, providing insights for structure-based drug design. patsnap.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can predict the pharmacokinetic and toxicological properties of new designs before they are synthesized, helping to prioritize compounds with more favorable drug-like properties.

De Novo Design: Generative machine learning models can design novel molecular structures based on a set of desired properties, potentially identifying new isoquinoline-based scaffolds with improved activity and safety profiles.

Predictive Bioactivity Models: Machine learning models trained on large datasets of known drug-target interactions can be used to predict the likely biological targets of novel compounds. nih.govbiorxiv.org

Table 2: Illustrative Application of Computational Tools

| Computational Tool | Application in Research | Potential Outcome |

| QSAR | Predict activity of new analogs | Prioritize synthesis of potent compounds |

| Molecular Docking | Predict binding to a target | Guide structure-based design |

| ADMET Prediction | Estimate drug-like properties | Reduce late-stage attrition |

| Machine Learning | Predict novel biological targets | Identify new therapeutic applications |

Potential for Lead Compound Optimization (Preclinical)

Should this compound or a related analog demonstrate promising biological activity, it would become a "hit" or "lead" compound requiring optimization to improve its properties for potential clinical development. patsnap.comdanaher.comnih.govrsc.orgnih.gov

The preclinical lead optimization phase would focus on iteratively modifying the structure to enhance:

Potency: Increasing the affinity and efficacy of the compound for its biological target.

Selectivity: Ensuring the compound interacts primarily with the desired target to minimize off-target effects and potential toxicity.

Pharmacokinetics: Optimizing the ADME profile to ensure the compound can reach its target in the body at a therapeutic concentration and be cleared effectively. This includes improving metabolic stability and oral bioavailability.

Safety Profile: Reducing any identified toxicities through structural modifications.

This iterative process involves close collaboration between medicinal chemists, biologists, and computational scientists to systematically refine the lead compound into a preclinical candidate with a desirable balance of properties.

Q & A

What are the recommended synthetic routes for (1-Methylisoquinolin-3-yl)methanamine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves multi-step protocols, including Suzuki-Miyaura coupling for aryl-aryl bond formation and reductive amination for introducing the methanamine group. For example, analogous isoquinoline derivatives are synthesized using anhydrous solvents (e.g., THF or DMSO) with catalysts like Pd(PPh₃)₄, followed by purification via column chromatography . Key factors affecting yield include:

- Temperature control : Reactions often require cooling to 0°C to prevent side reactions.

- Catalyst selection : Palladium-based catalysts improve coupling efficiency.

- Solvent purity : Anhydrous conditions minimize hydrolysis of intermediates.

Yield optimization requires iterative adjustment of these parameters, supported by NMR and MS validation .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization relies on analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methyl and isoquinoline resonances) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards.

For novel derivatives, X-ray crystallography or computational modeling (e.g., PubChem data ) resolves stereochemical ambiguities.

What safety protocols are critical when handling this compound in the lab?

Basic Research Question

Safety measures are derived from analogous compounds:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes .

- Storage : Keep in干燥, cool environments away from oxidizers. Toxicity data (e.g., H302, H315 ) warrant strict adherence to GHS guidelines.

How do structural modifications to the isoquinoline core influence biological activity?

Advanced Research Question

Modifications at the 1-methyl and 3-methanamine positions significantly alter interactions with biological targets: